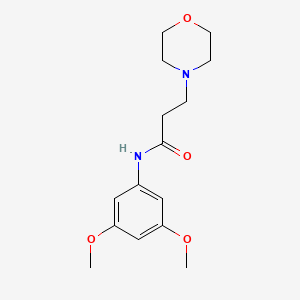

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide

Description

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a morpholine moiety and a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)3-4-17-5-7-21-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKFXXGWLPUKLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Amidation: The final step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their properties:

*Calculated based on standard atomic weights.

Key Comparisons

Substituent Position and Electronic Effects

- 3,5-Dimethoxyphenyl vs. In contrast, the 2,5-dimethoxy analog () introduces steric hindrance near the amide bond, possibly affecting conformational flexibility .

- Chlorophenyl vs. Methoxyphenyl : Propanil () uses electron-withdrawing chlorine substituents, favoring herbicidal activity via disruption of plant membrane integrity. The methoxy groups in the target compound may instead support interactions with eukaryotic enzymes or receptors .

Morpholine Role

- The morpholine group in the target compound and analogs (e.g., ) improves water solubility due to its polar oxygen atom. In befetupitant (), morpholine’s integration into a pyridine ring system enhances pharmacokinetic stability, suggesting similar benefits for the target compound .

Molecular Weight and Lipophilicity

- The target compound (MW ~294) is smaller than analogs like the indole-containing derivative (MW 451.57, ) or the trifluoromethylated befetupitant (MW 640.63, ). Lower molecular weight may improve bioavailability, while bulkier analogs might exhibit prolonged half-lives due to increased lipophilicity .

Biological Activity

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a propanamide backbone linked to a 3,5-dimethoxyphenyl group and a morpholine ring. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural characteristics suggest potential interactions with various biological targets.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method demonstrated antioxidant activity greater than that of ascorbic acid, a well-known antioxidant . This suggests that the compound may play a role in mitigating oxidative stress.

2. Anticancer Potential

The anticancer properties of this compound have been evaluated against various cancer cell lines. In studies involving human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells, derivatives showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism appears to involve the modulation of cellular pathways critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Notable Studies

- Antioxidant Evaluation : A comparative study highlighted that derivatives of propanamide exhibited antioxidant activities significantly surpassing those of traditional antioxidants like ascorbic acid .

- Cytotoxicity Assessment : The anticancer activity was assessed through MTT assays which revealed that this compound derivatives were more effective against glioblastoma cells compared to breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.